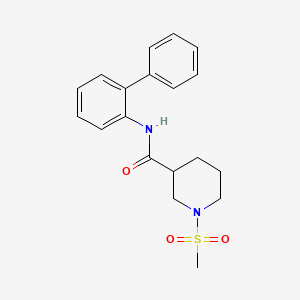
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986165, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus.
Wirkmechanismus
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in cytokine signaling. By inhibiting TYK2, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide blocks the downstream signaling of cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have potent anti-inflammatory effects both in vitro and in vivo. In preclinical studies, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a favorable safety profile with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is its selectivity for TYK2, which reduces the potential for off-target effects. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in combination with other therapies for autoimmune diseases. Another area of interest is the potential use of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in clinical trials.
Conclusion
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2-biphenylcarboxylic acid with piperidine, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 423.5 g/mol.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in autoimmune diseases. In preclinical studies, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of autoimmune diseases. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to reduce the activation of T-cells, which play a critical role in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(2-phenylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-7-10-16(14-21)19(22)20-18-12-6-5-11-17(18)15-8-3-2-4-9-15/h2-6,8-9,11-12,16H,7,10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQZGNQOMMNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
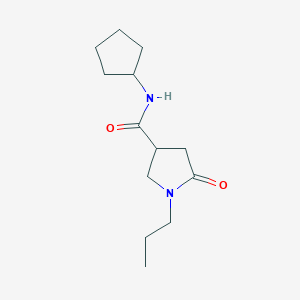
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
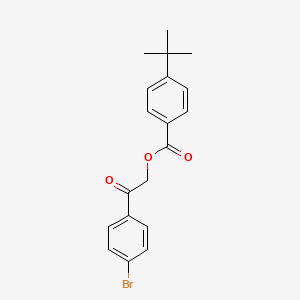
![3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
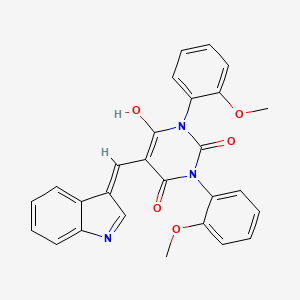
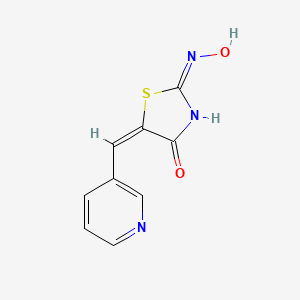
![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
![1-(4-butylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6068831.png)